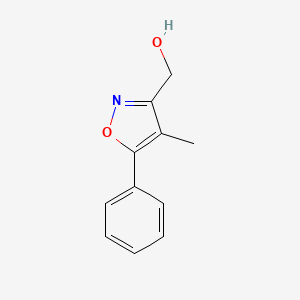![molecular formula C19H17FN2O4S3 B2484834 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide CAS No. 946293-17-0](/img/structure/B2484834.png)
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamides and their derivatives has been explored through various strategies, aiming to enhance their biological activities and chemical properties. For instance, the preparation of sulfonamides by reacting thiols with alkenes or alkynes under mild conditions, using N-Fluorobenzenesulfonimide (NFSI) as both a radical initiator and an efficient oxidant, is a notable method. This approach avoids over-oxidation to sulfones and represents a streamlined route to sulfoxides, important functional molecules in medicinal chemistry and beyond (Zhang et al., 2016)(Zhang et al., 2016).
Molecular Structure Analysis
The molecular structures of sulfonamide derivatives have been determined through various techniques, including X-ray crystallography. These studies reveal complex interactions, such as intramolecular hydrogen bonding and steric effects influencing the overall molecular conformation. For example, investigations into the crystal structures of sulfonamides containing 8-aminoquinoline ligands with Ni(II) have shown an octahedral environment for the Ni(II) ions, with sulfonamides acting as bidentate ligands (Macías et al., 2002)(Macías et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of sulfonamide compounds, including their ability to undergo various reactions such as sulfoxidation, highlights their versatility. The dual role of NFSI in promoting both thiol-ene/-yne reactions and the subsequent oxidation to sulfoxides without progressing to sulfones is a critical aspect of their chemical behavior (Zhang et al., 2016)(Zhang et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have synthesized sulfonamide derivatives by reacting aminoquinoline with different sulfonyl chlorides, including 4-nitrobenzenesulfonylchloride. These compounds have been used to synthesize coordination compounds with metals such as CuII and ZnII, showcasing distorted tetrahedral environments and bipyramidal-trigonal geometry in their crystal structures, indicating potential for developing new materials or catalysts (Silva et al., 2008).
Potential Biological Applications
Anticancer Activity : Certain sulfonamide derivatives have demonstrated pro-apoptotic effects in cancer cells by activating p38/ERK phosphorylation, suggesting their utility in cancer therapy by inducing apoptosis in tumor cells (Cumaoğlu et al., 2015).
Antimicrobial Activity : The antimicrobial potency of new sulfonamides and carbamates derived from important intermediates like 3-fluoro-4-morpholinoaniline has been evaluated, showing significant activity against various bacterial strains and fungi, highlighting their potential as antimicrobial agents (Janakiramudu et al., 2017).
Enzyme Inhibition for Alzheimer’s Disease : Novel therapeutic agents targeting Alzheimer’s disease have been synthesized, exhibiting acetylcholinesterase inhibitory activity. This suggests a promising approach for the development of drugs aimed at treating neurodegenerative disorders (Abbasi et al., 2018).
Chemical Properties and Reactions
- Sulfoxidation Processes : The sulfoxidation of alkenes and alkynes using N-Fluorobenzenesulfonimide (NFSI) as both a radical initiator and selective oxidant has been developed. This method highlights a novel pathway for synthesizing sulfoxides, important functional molecules in various chemical syntheses (Zhang et al., 2016).
Direcciones Futuras
The development of heterocyclic derivatives, including sulfonamides, has progressed considerably over the past decades . Future research could focus on further exploring the biological activities of this compound, optimizing its synthesis, and investigating its potential applications in medicinal chemistry .
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S3/c20-15-6-9-17(10-7-15)29(25,26)22-11-1-3-14-5-8-16(13-18(14)22)21-28(23,24)19-4-2-12-27-19/h2,4-10,12-13,21H,1,3,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOVWXXNNBCJTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

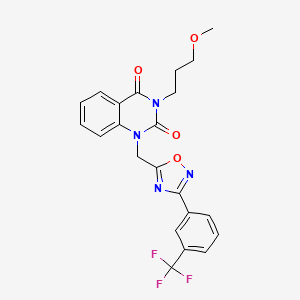
![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2484753.png)
![N-(4-chloro-2-fluorophenyl)-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2484756.png)
![2,5-Dimethyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2484757.png)
![N-(3,5-dimethylphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2484758.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2484759.png)
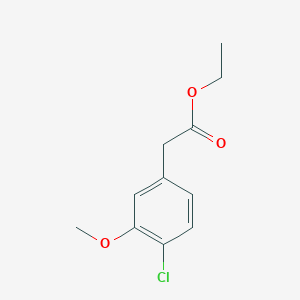
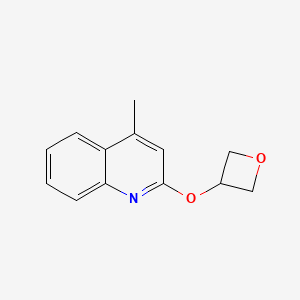
![N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2484763.png)
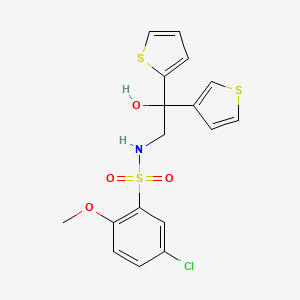
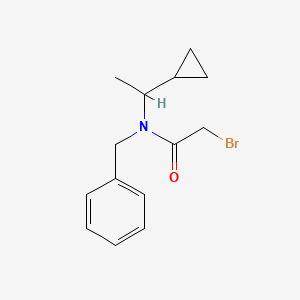
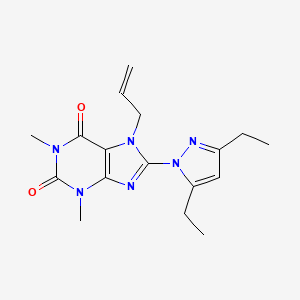
![N-(cyanomethyl)-N-propyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2484769.png)
